molecular formula C12H16BrNO B13030520 a-(4-Bromophenyl)-4-piperidinemethanol CAS No. 856932-63-3

a-(4-Bromophenyl)-4-piperidinemethanol

Cat. No.: B13030520
CAS No.: 856932-63-3
M. Wt: 270.17 g/mol
InChI Key: YSNFKZYOYZHMOG-UHFFFAOYSA-N
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Description

a-(4-Bromophenyl)-4-piperidinemethanol: is an organic compound that features a bromophenyl group attached to a piperidine ring, which is further connected to a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of a-(4-Bromophenyl)-4-piperidinemethanol typically involves the reaction of 4-bromobenzaldehyde with piperidine in the presence of a reducing agent. The reaction conditions often include:

    Solvent: Common solvents used are ethanol or methanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalyst: A reducing agent such as sodium borohydride or lithium aluminum hydride is used to facilitate the reduction process.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions using similar conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions: a-(4-Bromophenyl)-4-piperidinemethanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of 4-bromobenzaldehyde or 4-bromobenzoic acid.

    Reduction: Formation of a-(4-phenyl)-4-piperidinemethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

a-(4-Bromophenyl)-4-piperidinemethanol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of a-(4-Bromophenyl)-4-piperidinemethanol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    4-(4-Bromophenyl)-thiazol-2-amine: Known for its antimicrobial and anticancer properties.

    2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Exhibits promising antibacterial activity.

Uniqueness: a-(4-Bromophenyl)-4-piperidinemethanol is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a bromophenyl group with a piperidine ring and methanol group makes it a versatile compound for various applications.

Properties

CAS No.

856932-63-3

Molecular Formula

C12H16BrNO

Molecular Weight

270.17 g/mol

IUPAC Name

(4-bromophenyl)-piperidin-4-ylmethanol

InChI

InChI=1S/C12H16BrNO/c13-11-3-1-9(2-4-11)12(15)10-5-7-14-8-6-10/h1-4,10,12,14-15H,5-8H2

InChI Key

YSNFKZYOYZHMOG-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C(C2=CC=C(C=C2)Br)O

Origin of Product

United States

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